molecular formula C11H11IO B8658146 1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene CAS No. 129180-58-1

1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene

Cat. No. B8658146
Key on ui cas rn: 129180-58-1
M. Wt: 286.11 g/mol
InChI Key: HWARCJVQUDOHMY-UHFFFAOYSA-N
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Patent
US04908378

Procedure details

To a solution of 4-iodophenol (5.01 g, 22.8 mmol) in CH3CN (100 mL) containing K2CO3 (15.7 g, 0.114 mol) was added KI (4.91 g, 29.6 mmol) followed by 3-methyl-3-chlorobutyne (7.01 g, 68.3 mmol) at room temperature. The reaction was heated to 80° C. for 60 hours. The reaction was cooled to room temperature, quenched with 2.5N NaOH and extracted with ether. The combined organic extracts were washed with 2.5N NaOH (2X eq. vol.), dried over anhydrous K2CO3 and concentrated. The residue was taken up in a minimal amount of 10% ether/petroleum ether and filtered through a 2" silica gel pad, using 10% ether/petroleum ether elution. The filtrate was concentrated to give 6.04 g, (93%) of product.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:15][C:16](Cl)([CH3:19])[C:17]#[CH:18]>CC#N>[CH3:15][C:16]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)([CH3:19])[C:17]#[CH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
15.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
7.01 g
Type
reactant
Smiles
CC(C#C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added KI (4.91 g, 29.6 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 2.5N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 2.5N NaOH (2X eq. vol.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a 2" silica gel pad
WASH
Type
WASH
Details
10% ether/petroleum ether elution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)(C)OC1=CC=C(C=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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